molecular formula C16H14N2OS2 B2869229 2-(thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1798674-35-7

2-(thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2869229
CAS No.: 1798674-35-7
M. Wt: 314.42
InChI Key: YDNQYAMCVSGFHA-UHFFFAOYSA-N
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Description

2-(thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a potent and selective chemical probe targeting the BRD9 bromodomain within the non-canonical BAF (ncBAF) chromatin remodeling complex. Its primary research value lies in its utility for dissecting the specific biological functions of BRD9 , which is implicated in various disease contexts, including oncology and immunology. By competitively inhibiting BRD9's recognition of acetylated lysine residues on histones, this compound facilitates the epigenetic investigation of gene regulation and chromatin dynamics. Researchers employ this acetamide derivative to explore BRD9's role in transcriptional control, cellular differentiation, and its potential as a therapeutic target, providing critical insights distinct from those gained through pan-BET or BRD4 inhibition.

Properties

IUPAC Name

2-thiophen-3-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c19-16(6-12-1-3-20-10-12)18-8-13-5-15(9-17-7-13)14-2-4-21-11-14/h1-5,7,9-11H,6,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNQYAMCVSGFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the coupling of thiophene derivatives with pyridine derivatives under controlled conditions. The reaction often employs catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include the use of catalysts and solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.

Scientific Research Applications

2-(thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogs

The compound shares key structural motifs with several derivatives reported in the literature:

Compound Name Key Features Reference
5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7r) Pentanamide chain, thiophen-3-yl-phenyl group, diazepane ring
2-(4-Fluorobenzenesulfonamido)-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-yl]acetamide (1) Bis-sulfonamide, thiomorpholine, fluorophenyl substituent
N-[2-Methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-yl]-2-(phenylformamido)acetamide (72) Thiophene-sulfonamide, phenylformamide substituent
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Pyrimidinone core, thioether linkage
N-Adamantyl-2-(imidazo[1,2-a]pyridin-2-yl)thiophen-3-yl)acetamide (1c) Adamantyl group, imidazo-pyridine hybrid

Key Observations :

  • The target compound’s dual thiophene-pyridine architecture differentiates it from sulfonamide-based analogs (e.g., compounds in –5), which exhibit higher polarity due to sulfonyl groups.
  • Unlike pyrimidinone-thioacetamides (), the absence of a thioether linkage in the target compound could influence redox stability and electronic properties.

Physicochemical Properties

While melting points and spectral data for the target compound are unavailable, comparisons can be drawn from analogs:

Compound Melting Point (°C) Notable Spectral Features (IR/NMR)
Bis-sulfonamide (1) 177–180 IR: 1670 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O); NMR: δ 7.8 (Ar-H)
Pyrimidinone-thioacetamide (4a) 230–232 IR: 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S); NMR: δ 2.4 (CH₃)
Adamantyl-acetamide (1c) Not reported NMR: δ 1.6 (adamantyl CH₂), δ 7.2 (thiophene CH)

Key Observations :

  • The thiophene and pyridine rings in the target compound would likely contribute to aromatic proton signals at δ 6.8–8.0 in ¹H NMR, similar to analogs in –3.
  • The absence of sulfonamide groups (cf.

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